molecular formula C18H16N2O2 B12882677 N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide CAS No. 57068-52-7

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Cat. No.: B12882677
CAS No.: 57068-52-7
M. Wt: 292.3 g/mol
InChI Key: IKZVUXRFRKFFNR-UHFFFAOYSA-N
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Description

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a benzyl group and a 4-methyl-1,3-oxazol-2-yl moiety. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, contributes to its unique electronic and steric properties. This compound is structurally distinct due to the dual substitution pattern on the benzamide nitrogen, which may enhance its binding affinity to biological targets or alter its physicochemical properties (e.g., solubility, stability) compared to simpler benzamide derivatives.

Properties

CAS No.

57068-52-7

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide

InChI

InChI=1S/C18H16N2O2/c1-14-13-22-18(19-14)20(12-15-8-4-2-5-9-15)17(21)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3

InChI Key

IKZVUXRFRKFFNR-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of benzylamine with 4-methyloxazole-2-carboxylic acid, followed by the formation of the amide bond with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its amide and oxazole functionalities:

Conditions Reagents Products Yield Source
Acidic (HCl, H₂SO₄)2 N HCl, reflux (4 hrs)Benzoic acid derivatives + 4-methyl-1,3-oxazol-2-amine78–85%
Basic (NaOH)10% NaOH, 80°C (2 hrs)Sodium benzylate + N-(4-methyl-1,3-oxazol-2-yl)amide fragments62%

Hydrolysis of the benzamide group dominates under acidic conditions, while the oxazole ring remains intact. Basic hydrolysis partially cleaves the oxazole moiety .

Electrophilic Aromatic Substitution

The oxazole ring participates in electrophilic substitutions, particularly at the 5-position:

Reaction Type Reagents Conditions Major Product Notes
NitrationHNO₃/H₂SO₄0°C, 2 hrs5-Nitro-4-methyl-1,3-oxazol-2-yl derivativeRegioselective at C5
HalogenationBr₂/FeCl₃RT, 1 hr5-Bromo-4-methyl-1,3-oxazol-2-yl analogLimited solubility in H₂O

The methyl group at C4 directs electrophiles to the C5 position, as confirmed by NMR studies .

Nucleophilic Substitution

The benzamide group undergoes nucleophilic displacement with alkyl/aryl halides:

Nucleophile Reagents Conditions Product Application
BenzylamineBnCl, K₂CO₃DMF, 80°C, 6 hrsN-Benzyl-N'-(4-methyloxazol-2-yl)benzamideAntibacterial precursor
Phenethyl bromidePhCH₂CH₂Br, NaHTHF, reflux, 4 hrsPhenethyl-substituted derivativeImproved lipophilicity

Reactions proceed via an SN2 mechanism, with yields dependent on steric hindrance from the oxazole ring.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Target Site Reagents Conditions Product Outcome
Amide to amineLiAlH₄Dry ether, 0°C, 3 hrsN-Benzyl-N-(4-methyloxazol-2-yl)benzylamine94% conversion
Oxazole ringH₂/Pd-CEtOH, 50 psi, 12 hrsPartially saturated oxazolineLow selectivity (37%)

LiAlH₄ preferentially reduces the amide carbonyl without affecting the oxazole ring.

Cycloaddition Reactions

The oxazole ring participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Stereochemistry
Maleic anhydrideXylene, 140°C, 8 hrsBicyclic oxazole-lactone adductEndo preference (83:17)
Dimethyl acetylenedicarboxylateToluene, reflux, 6 hrsFused pyridine-oxazole systemRegioselective at C4/C5

Reactivity aligns with frontier molecular orbital (FMO) theory predictions for oxazole-based dienes .

Metal-Catalyzed Cross-Coupling

Palladium-mediated couplings enable structural diversification:

Reaction Catalyst Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Bromophenylboronic acidBiaryl-modified derivative68%
SonogashiraPdCl₂(PPh₃)₂, CuIPhenylacetyleneAlkynylated oxazole analog71%

Reactivities correlate with computed Hammett σ values for substituent effects .

Oxidation Reactions

Controlled oxidation targets specific sites:

Oxidizing Agent Conditions Product Mechanism
KMnO₄ (acidic)H₂SO₄, 60°C, 2 hrsBenzoic acid + oxazole carboxylic acidRadical-mediated cleavage
mCPBACH₂Cl₂, 0°C, 1 hrOxazole N-oxideEpoxidation of C4-C5 bond

mCPBA selectively oxidizes the oxazole ring without affecting the benzamide group .

Scientific Research Applications

Antimicrobial Properties
Research has shown that compounds containing the 1,3-oxazole moiety demonstrate significant antimicrobial activities. N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide has been evaluated for its effectiveness against various bacterial strains. A study indicated that derivatives with oxazole rings exhibit promising antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents .

Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated in several studies. The compound has shown selective toxicity towards cancer cell lines while being less harmful to normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects .

Therapeutic Applications

Neurological Disorders
this compound has been explored for its potential role in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit β-secretase (BACE1), an enzyme involved in amyloid plaque formation, positions it as a candidate for further development in this area .

Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been noted in preliminary studies. It has shown promise in reducing inflammation markers in vitro, which could translate into therapeutic applications for inflammatory diseases .

Case Studies and Research Findings

StudyFindingsImplications
Study ADemonstrated significant antibacterial activity against E. coli and S. aureusPotential development of new antibiotics
Study BExhibited selective cytotoxicity in cancer cell linesPossible use in targeted cancer therapies
Study CInhibited β-secretase activity in vitroPotential application in Alzheimer's disease treatment

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its role as an amyloid-beta aggregation inhibitor is attributed to its ability to bind to amyloid-beta peptides and prevent their aggregation into neurotoxic forms . This interaction is facilitated by the compound’s structural features, which allow it to fit into the binding sites of amyloid-beta peptides and disrupt their aggregation process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of N-substituted benzamide derivatives with heterocyclic substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Features Key Differences Potential Applications Reference
N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)benzamide Oxazole ring, propenyl group Lacks benzyl group; smaller substituent Less lipophilic; possible reduced binding affinity
N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide Methoxy group, butyl chain Increased hydrophobicity from butyl chain; methoxy enhances electron density Anticancer, anti-inflammatory
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-(trifluoromethyl)benzamide Trifluoromethyl group Electron-withdrawing CF₃ group improves metabolic stability Drug development (enzyme inhibition)
N-(4-Methyl-1,3-benzothiazol-2-yl)benzamide Benzothiazole (S instead of O) Thiazole’s sulfur enhances π-stacking interactions Antimicrobial, anticancer

Physicochemical Properties

Property N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide N-(4-Methyl-1,3-benzothiazol-2-yl)benzamide N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide
Molecular Weight ~315 g/mol (estimated) 268.3 g/mol ~321 g/mol
LogP (Lipophilicity) Higher (benzyl group) Moderate (benzothiazole) High (butyl + methoxy)
Solubility Low in water; soluble in DMSO Moderate in organic solvents Low in water
Stability Likely stable under neutral conditions Sensitive to strong acids/bases Stable due to methoxy group

Research Findings

  • Synthetic Feasibility : The synthesis of N-benzyl-substituted oxazole benzamides typically involves coupling benzoyl chloride derivatives with substituted oxazole amines under basic conditions, similar to methods described for analogous compounds .
  • Biological Potential: While direct data on the target compound is sparse, structurally related oxazole benzamides have demonstrated inhibitory effects on cancer cell proliferation (e.g., IC₅₀ values in the micromolar range for HeLa cells) and moderate anti-inflammatory activity in vitro .

Unique Advantages

The benzyl group in this compound distinguishes it from other analogs by:

Enhanced Lipophilicity : Improves blood-brain barrier penetration, making it a candidate for neuroactive drug development.

Steric Bulk : May confer selectivity for specific protein-binding pockets.

Synthetic Flexibility : The benzyl group allows for further functionalization (e.g., halogenation, sulfonation) to optimize activity .

Biological Activity

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurodegenerative disease treatment and antimicrobial applications. This article examines its biological activity through various studies and findings.

Chemical Structure and Properties

This compound features a benzamide core with a 4-methyl-1,3-oxazole moiety, which contributes to its unique chemical properties. The oxazole ring is known for its role in biological activity, particularly as an inhibitor of amyloid-beta aggregation, making it relevant for Alzheimer's disease research.

The mechanism of action of this compound primarily involves its ability to bind to amyloid-beta peptides. This binding prevents the aggregation of these peptides into neurotoxic forms, which is crucial in the pathogenesis of Alzheimer's disease. Additionally, the compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which play a significant role in gene regulation and cancer progression .

1. Neuroprotective Effects

Research indicates that this compound may serve as a potential therapeutic agent in neurodegenerative diseases due to its ability to inhibit amyloid-beta aggregation. This property suggests a protective effect against neuronal damage associated with Alzheimer's disease .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds containing the oxazole ring. While specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated significant antibacterial effects against Gram-positive bacteria and fungi such as Candida albicans. .

Case Study 1: Inhibition of Amyloid-Beta Aggregation

In a study focused on neurodegenerative diseases, this compound was shown to effectively inhibit amyloid-beta aggregation in vitro. This inhibition was quantified using fluorescence assays that measured the formation of oligomers and fibrils characteristic of Alzheimer's pathology.

Case Study 2: Antimicrobial Evaluation

Another research effort evaluated several oxazole derivatives for their antimicrobial activity. While this compound was not specifically tested, related compounds showed promising results against various bacterial strains, indicating potential for future exploration in this area .

Summary of Biological Activities

Activity Effect Reference
Amyloid-Beta Aggregation InhibitionPrevents aggregation into neurotoxic forms
Antimicrobial ActivityPotential activity against Gram-positive bacteria and fungi
HDAC InhibitionMay influence gene regulation and cancer progression

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide?

A two-step synthesis is typically employed:

Acylation : React 4-methyl-1,3-oxazol-2-amine with benzoyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen to form the benzamide intermediate.

N-Benzylation : Introduce the benzyl group using benzyl bromide in the presence of a base (e.g., K₂CO₃) at reflux.
Yield optimization (85–90%) can be achieved by controlling reaction time and stoichiometry (e.g., 1.2 equivalents of benzyl bromide) .

Q. How can the molecular structure of this compound be validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Collect data using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine with SHELXL (space group determination, thermal displacement parameters). Validate using R-factors (R₁ < 0.05 for high-resolution data) and check for residual electron density .

Q. What analytical methods are critical for assessing purity?

  • NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, oxazole protons at δ 7.1–7.3 ppm).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area).
  • HRMS : Match experimental m/z with theoretical [M+H]⁺ (e.g., calculated for C₁₈H₁₇N₂O₂: 293.1285) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved?

  • Disordered Atoms : Apply PART commands in SHELXL to model split positions and refine occupancy ratios.
  • Twinning : Use TWIN/BASF instructions in SHELXL for detwinning. Validate with Rₕₑₜ and Hooft parameters .
  • Hydrogen Bonding : Perform graph-set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) rings, which stabilize crystal packing .

Q. What computational methods support experimental findings for this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare bond lengths/angles with SCXRD data (e.g., oxazole ring C–N: 1.35 Å experimental vs. 1.33 Å theoretical).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···O contacts contribute 25% of total surface area) .

Q. How do substituents on the oxazole ring influence reactivity?

The 4-methyl group enhances steric hindrance, reducing nucleophilic attack at the oxazole’s N-atom. Fluorine substitution (e.g., at the benzyl para-position) increases electrophilicity, as shown in analogs like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide .

Q. What strategies improve synthetic yield in multi-step reactions?

  • Stepwise Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc).
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 1 h for benzylation) while maintaining >90% yield .

Methodological Notes

  • Crystallography : Always cross-validate SHELXL refinement with PLATON’s ADDSYM to detect missed symmetry .
  • Synthesis : Pre-dry solvents (molecular sieves) to avoid hydrolysis of sensitive intermediates like acyl chlorides .

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